molecular formula C7H16ClNO2 B3003805 2-Amino-2-(oxan-3-yl)ethan-1-ol hydrochloride CAS No. 1909308-51-5

2-Amino-2-(oxan-3-yl)ethan-1-ol hydrochloride

Cat. No.: B3003805
CAS No.: 1909308-51-5
M. Wt: 181.66
InChI Key: JBSSREVBHWYWDP-UHFFFAOYSA-N
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Description

2-Amino-2-(oxan-3-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(oxan-3-yl)ethan-1-ol hydrochloride typically involves the reaction of oxan-3-yl derivatives with aminoethanol under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(oxan-3-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include oxan-3-yl derivatives, reduced amine compounds, and substituted amino derivatives .

Scientific Research Applications

2-Amino-2-(oxan-3-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(oxan-3-yl)ethan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the oxan-3-yl moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(oxan-3-yl)ethan-1-ol hydrochloride is unique due to its specific oxan-3-yl positioning, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

IUPAC Name

2-amino-2-(oxan-3-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c8-7(4-9)6-2-1-3-10-5-6;/h6-7,9H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSSREVBHWYWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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